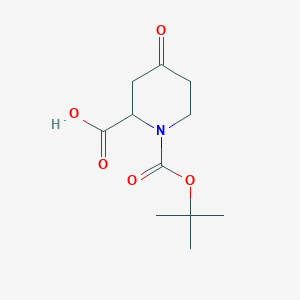

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

概要

説明

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound valuable in various chemical reactions and processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

化学反応の分析

Types of Reactions: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid undergoes several types of reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Various nucleophiles in the presence of bases like sodium hydroxide or DMAP.

Major Products:

科学的研究の応用

Synthesis of Bioactive Compounds

Boc-4-oxopiperidine serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its ability to undergo diverse chemical transformations allows for the generation of complex structures that are often required in drug design.

Pharmaceutical Development

The compound has been investigated for its potential as an inhibitor of specific enzymes, such as SHP2 phosphatase, which is implicated in several diseases including cancer. The inhibition of SHP2 can lead to therapeutic benefits in conditions such as leukemia and solid tumors .

Peptide Synthesis

In peptide chemistry, Boc-4-oxopiperidine is utilized as a protecting group for amino acids during the synthesis process. This protection allows for selective reactions without interfering with other functional groups present in the molecule .

Organic Chemistry Research

The compound is frequently employed in organic synthesis as an intermediate for various reactions, including cyclizations and acylation processes. Its reactivity profile makes it suitable for generating novel compounds with potential biological activity .

Case Study 1: Synthesis of SHP2 Inhibitors

Recent studies have focused on synthesizing new SHP2 inhibitors using Boc-4-oxopiperidine as a starting material. These compounds demonstrated significant inhibitory activity against SHP2, indicating their potential as therapeutic agents for cancer treatment .

Case Study 2: Development of CNS Active Compounds

Research has shown that derivatives of Boc-4-oxopiperidine exhibit promising activity against neurological disorders. The synthesis of these derivatives involves strategic modifications to the Boc group, enhancing their pharmacological profiles and bioavailability .

作用機序

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of the free amine .

類似化合物との比較

- 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid

- 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

- 1-(Tert-butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid

Uniqueness: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a piperidine ring. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis .

生物活性

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, also known as (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances its utility in various biological and chemical applications. The following sections will detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₅

- Molecular Weight : 243.26 g/mol

- CAS Number : 198646-60-5

- Melting Point : 121–125 °C

The biological activity of this compound primarily arises from its structural characteristics, which allow it to interact with various biological targets. The presence of the Boc group makes this compound particularly suitable for solid-phase peptide synthesis (SPPS), enabling the formation of peptides that may exhibit specific biological activities.

Interaction with Biological Targets

Research indicates that compounds featuring the oxopiperidine core can interact with enzymes and receptors, potentially influencing metabolic pathways. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction profiles with biological systems .

In Vitro Studies

This compound has been evaluated for its effects on various cell lines. In vitro studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | Human fibroblasts | 10 µM | Reduced cytokine production |

| Study 2 | Mouse macrophages | 5 µM | Inhibition of nitric oxide synthesis |

Case Studies

A case study involving the use of this compound in peptide synthesis demonstrated its effectiveness as a building block for creating bioactive peptides. These peptides exhibited enhanced binding affinity to specific receptors involved in pain modulation, suggesting potential applications in analgesic drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity | Unique Aspects |

|---|---|---|---|

| (S)-1-tert-butoxycarbonyl-4-oxopiperidine-2-carboxylic acid | Similar piperidine structure | 1.00 | Different stereochemistry |

| 1-tert-butoxycarbonyl-4-oxopiperidine-2-carboxylic acid | Lacks Boc group | 0.95 | More reactive due to lack of protection |

| (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | Additional carboxylate groups | 0.90 | Potentially more polar |

This table illustrates how variations in structure can influence biological activity and reactivity profiles.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory drugs.

- Peptide Synthesis : The compound's role in SPPS allows for the creation of peptides that can be tailored for specific biological functions.

- Drug Development : Ongoing research into its interactions with various enzymes and receptors could lead to novel therapeutic agents targeting pain or metabolic disorders.

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBCBXYUAJQMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941703 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198646-60-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。